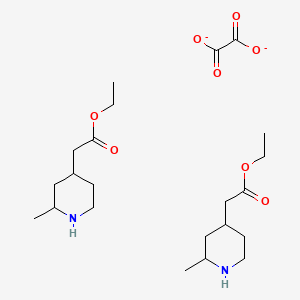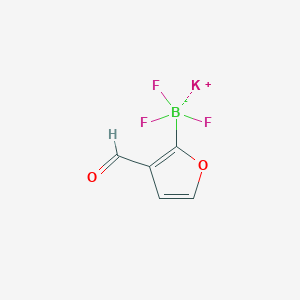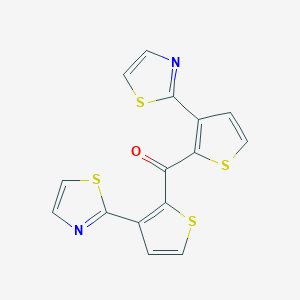
1-(4-Hydroxy-3,5-bis(morpholinomethyl)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hidroxi-3,5-bis(morfolinometil)fenil)etanona es un compuesto químico con la fórmula molecular C16H24N2O4 y un peso molecular de 320.4 g/mol . Este compuesto se caracteriza por la presencia de un grupo hidroxilo, dos grupos morfolinometil y un grupo etanona unidos a un anillo fenilo. Es un sólido cristalino con una pureza de al menos 95% .
Métodos De Preparación
La síntesis de 1-(4-Hidroxi-3,5-bis(morfolinometil)fenil)etanona involucra varios pasos. Un método común incluye la reacción de 4-hidroxiacetofenona con formaldehído y morfolina bajo condiciones controladas. La reacción generalmente procede a través de una reacción de Mannich, donde la hidroxiacetofenona actúa como el nucleófilo, el formaldehído como el electrófilo y la morfolina como el componente amina. Las condiciones de reacción a menudo implican el uso de un catalizador ácido y un solvente como etanol o metanol .
Los métodos de producción industrial pueden implicar la escalabilidad de esta ruta sintética con optimizaciones para el rendimiento y la pureza. Esto puede incluir el uso de reactores de flujo continuo y sistemas automatizados para asegurar una calidad de producción consistente .
Análisis De Reacciones Químicas
1-(4-Hidroxi-3,5-bis(morfolinometil)fenil)etanona sufre varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo puede oxidarse a un grupo carbonilo utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: El grupo etanona puede reducirse a un alcohol utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen catalizadores ácidos o básicos, solventes orgánicos y temperaturas controladas. Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados .
Aplicaciones Científicas De Investigación
1-(4-Hidroxi-3,5-bis(morfolinometil)fenil)etanona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antivirales.
Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico.
Industria: Se utiliza en el desarrollo de nuevos materiales y productos químicos.
Mecanismo De Acción
El mecanismo de acción de 1-(4-Hidroxi-3,5-bis(morfolinometil)fenil)etanona involucra su interacción con objetivos moleculares específicos. Los grupos hidroxilo y morfolinometil le permiten formar enlaces de hidrógeno y otras interacciones con proteínas y enzimas. Esto puede conducir a la inhibición o activación de vías biológicas específicas, dependiendo del objetivo . Los objetivos moleculares y las vías exactas involucradas aún están bajo investigación, pero los estudios preliminares sugieren que puede interactuar con enzimas involucradas en los procesos metabólicos .
Comparación Con Compuestos Similares
1-(4-Hidroxi-3,5-bis(morfolinometil)fenil)etanona se puede comparar con compuestos similares como:
4-Hidroxiacetofenona: Carece de los grupos morfolinometil, lo que lo hace menos versátil en términos de reactividad química y actividad biológica.
Derivados de morfolina: Compuestos como la morfolina en sí o la N-metilmorfolina tienen diferentes perfiles de reactividad y actividades biológicas debido a la ausencia de los grupos fenilo y etanona.
Otras bases de Mannich: Compuestos sintetizados a través de reacciones de Mannich con diferentes aminas o aldehídos pueden tener propiedades y aplicaciones variables.
La singularidad de 1-(4-Hidroxi-3,5-bis(morfolinometil)fenil)etanona radica en su combinación de grupos funcionales, que confieren propiedades químicas y biológicas específicas .
Propiedades
Fórmula molecular |
C18H26N2O4 |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
1-[4-hydroxy-3,5-bis(morpholin-4-ylmethyl)phenyl]ethanone |
InChI |
InChI=1S/C18H26N2O4/c1-14(21)15-10-16(12-19-2-6-23-7-3-19)18(22)17(11-15)13-20-4-8-24-9-5-20/h10-11,22H,2-9,12-13H2,1H3 |
Clave InChI |
YXKZSXVUDMSWES-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C(=C1)CN2CCOCC2)O)CN3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.1.02,6]decane-4-carboxylate](/img/structure/B11816382.png)
![3,3-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid](/img/structure/B11816389.png)


![1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B11816399.png)




![1-(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}acetyl)pyrrolidine-2-carboxylic acid](/img/structure/B11816448.png)




